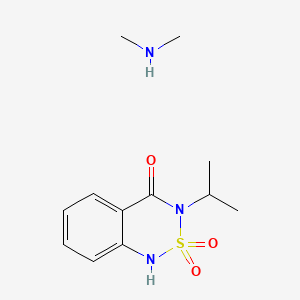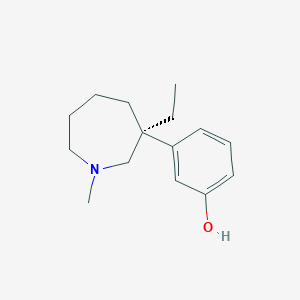
Meptazinol, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Meptazinol is a synthetic opioid analgesic that is used primarily for pain relief. It is known for its unique pharmacological profile, which includes both agonist and antagonist properties at opioid receptors. This compound is particularly interesting due to its lower potential for addiction and respiratory depression compared to other opioids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Meptazinol typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions, including alkylation and cyclization.
Reduction: The intermediate is then subjected to reduction reactions to form the desired product.
Purification: The final step involves purification processes such as recrystallization to obtain pure (-)-Meptazinol.
Industrial Production Methods
In industrial settings, the production of (-)-Meptazinol is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
(-)-Meptazinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (-)-Meptazinol can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
科学的研究の応用
(-)-Meptazinol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of opioid receptor interactions and synthetic methodologies.
Biology: Researchers use (-)-Meptazinol to study the effects of opioids on cellular processes and receptor binding.
Medicine: It is investigated for its potential use in pain management, particularly in cases where traditional opioids are not suitable.
Industry: (-)-Meptazinol is used in the development of new analgesic drugs with improved safety profiles.
作用機序
(-)-Meptazinol exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, which is responsible for its analgesic effects. Additionally, it has antagonist properties at the kappa-opioid receptor, which may contribute to its lower potential for addiction and respiratory depression. The compound also modulates the release of neurotransmitters like dopamine and serotonin, further influencing pain perception and mood.
類似化合物との比較
Similar Compounds
Morphine: A natural opioid with high analgesic potency but a higher risk of addiction and respiratory depression.
Codeine: A less potent opioid used for mild to moderate pain, with a lower risk of addiction compared to morphine.
Tramadol: A synthetic opioid with dual-action as an opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor.
Uniqueness of (-)-Meptazinol
(-)-Meptazinol stands out due to its mixed agonist-antagonist properties, which provide effective pain relief with a reduced risk of side effects commonly associated with other opioids. Its unique pharmacological profile makes it a valuable compound for both clinical use and scientific research.
特性
CAS番号 |
94666-16-7 |
|---|---|
分子式 |
C15H23NO |
分子量 |
233.35 g/mol |
IUPAC名 |
3-[(3S)-3-ethyl-1-methylazepan-3-yl]phenol |
InChI |
InChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3/t15-/m1/s1 |
InChIキー |
JLICHNCFTLFZJN-OAHLLOKOSA-N |
異性体SMILES |
CC[C@]1(CCCCN(C1)C)C2=CC(=CC=C2)O |
正規SMILES |
CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


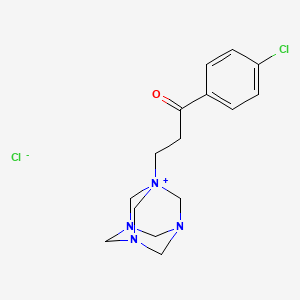
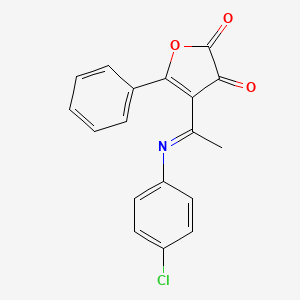
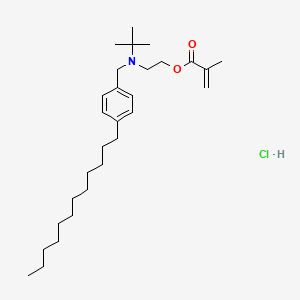
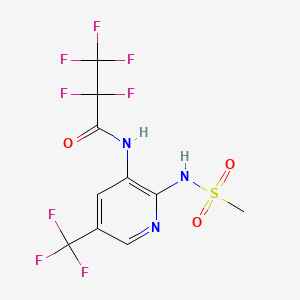
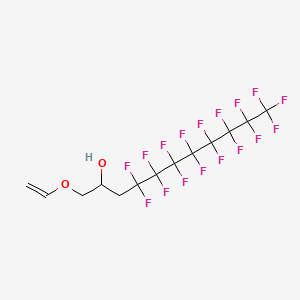
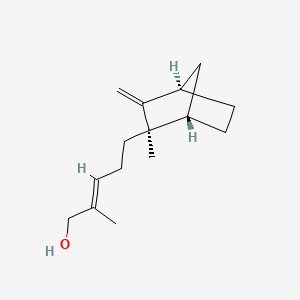
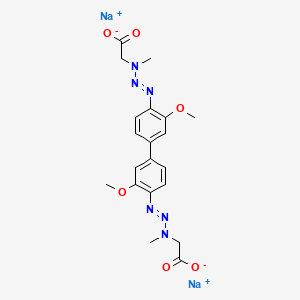
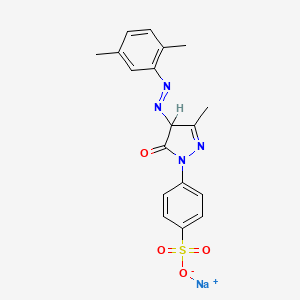
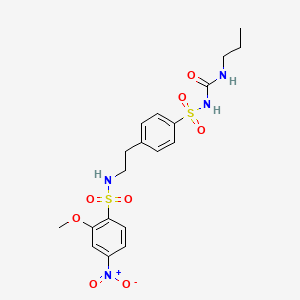
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
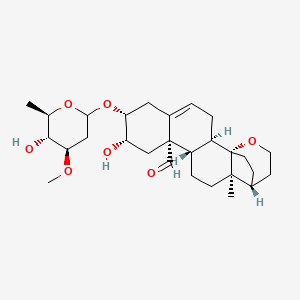
![8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12706706.png)
